Structural Differentiation: PLM-B is the Sole Non-Esterified Biosynthetic Intermediate
Among the six primary analogs produced by Streptomyces sp. strain HK803 (Plm A through Plm F), Phoslactomycin B is the unique analog that lacks a C-18 hydroxyl substituent esterified with a short-alkyl-chain carboxylic acid [1]. This structural distinction is quantitative: the deletion of the plmS2 gene, which encodes the cytochrome P450 responsible for C-18 hydroxylation, results in a mutant (NP1) that exclusively produces PLM-B [1]. This allows for the engineered, selective production of PLM-B at a titer 6-fold higher than that of the wild-type strain (which produces a mixture of analogs) .
| Evidence Dimension | Structural composition at C-18 position |
|---|---|
| Target Compound Data | Unsubstituted hydroxyl group |
| Comparator Or Baseline | PLM-A, -C, -D, -E, -F: Esterified with short-alkyl-chain carboxylic acids (e.g., isobutyryl, 2-methylbutyryl) [1] |
| Quantified Difference | 6-fold higher production titer in a plmS2 deletion mutant selectively producing PLM-B |
| Conditions | Fermentation of Streptomyces sp. HK803 NP1 mutant strain |
Why This Matters
This unique, non-esterified structure makes PLM-B the essential precursor for generating other phoslactomycin analogs via chemoenzymatic synthesis, providing a strategic procurement advantage for derivatization studies.
- [1] Ghatge MS, Reynolds KA. The plmS2-encoded cytochrome P450 monooxygenase mediates hydroxylation of phoslactomycin B in Streptomyces sp. strain HK803. J Bacteriol. 2005 Dec;187(23):7970-6. doi: 10.1128/JB.187.23.7970-7976.2005. PMID: 16291670. View Source
